molecular formula C14H12O4 B8260501 7H-Furo[3,2-g][1]benzopyran-7-one, 2-(1-hydroxy-1-methylethyl)- CAS No. 28664-60-0

7H-Furo[3,2-g][1]benzopyran-7-one, 2-(1-hydroxy-1-methylethyl)-

Cat. No.: B8260501
CAS No.: 28664-60-0
M. Wt: 244.24 g/mol
InChI Key: QITAPBJXOHCHQR-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropan-2-yl)-7H-furo3,2-gbenzopyran-7-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-(2-Hydroxypropan-2-yl)-7H-furo3,2-gbenzopyran-7-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

2-(2-Hydroxypropan-2-yl)-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Hydroxypropan-2-yl)-7H-furo3,2-g

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropan-2-yl)-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(2-Hydroxypropan-2-yl)-7H-furo3,2-gbenzopyran-7-one can be compared with other benzofuran derivatives such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 2-(2-Hydroxypropan-2-yl)-7H-furo3,2-gbenzopyran-7-one .

Properties

IUPAC Name

2-(2-hydroxypropan-2-yl)furo[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-7,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITAPBJXOHCHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20781622
Record name 2-(2-Hydroxypropan-2-yl)-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20781622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28664-60-0
Record name 2-(2-Hydroxypropan-2-yl)-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20781622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7H-Furo[3,2-g][1]benzopyran-7-one, 2-(1-hydroxy-1-methylethyl)-
Reactant of Route 2
7H-Furo[3,2-g][1]benzopyran-7-one, 2-(1-hydroxy-1-methylethyl)-
Reactant of Route 3
Reactant of Route 3
7H-Furo[3,2-g][1]benzopyran-7-one, 2-(1-hydroxy-1-methylethyl)-
Reactant of Route 4
7H-Furo[3,2-g][1]benzopyran-7-one, 2-(1-hydroxy-1-methylethyl)-
Reactant of Route 5
Reactant of Route 5
7H-Furo[3,2-g][1]benzopyran-7-one, 2-(1-hydroxy-1-methylethyl)-
Reactant of Route 6
7H-Furo[3,2-g][1]benzopyran-7-one, 2-(1-hydroxy-1-methylethyl)-

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